molecular formula C11H7N B560947 8-Ethynylquinoline CAS No. 103987-81-1

8-Ethynylquinoline

Cat. No. B560947
M. Wt: 153.184
InChI Key: PBKFDEMENCIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08137821B2

Procedure details

8.5 g (40 mmol) of Dimethylhydroxymethyl-8-quinolylacetylene and 1. g (45 mmol) of sodium hydroxide (manufactured by KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 300 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with argon gas. 200 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.5 hours. Diethyl ether was added to the reaction mixture, the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate, and then the solvent was distilled off under reduced pressure by an evaporator. Hexane (250 ml) was added to the residue and the mixture was heated to 70° C. After filtering out the insolubles, the desired compound precipitated by cooling it to −78° C. was filtered and washed with cold hexane (−78° C., 100 ml) and then dried under reduced pressure to give 4.9 g of the desired compound as a yellowish white solid (yield: 80%).
Name
Dimethylhydroxymethyl-8-quinolylacetylene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:3](C)=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][C:6]=2[C:12]#[C:13]CO.[OH-].[Na+].C1(C)C=CC=CC=1>C(OCC)C>[N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][C:6]=2[C:12]#[CH:13])[CH:11]=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Dimethylhydroxymethyl-8-quinolylacetylene
Quantity
8.5 g
Type
reactant
Smiles
CC=1C(=NC2=C(C=CC=C2C1)C#CCO)C
Step Two
Name
Quantity
45 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure by an evaporator
ADDITION
Type
ADDITION
Details
Hexane (250 ml) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C
FILTRATION
Type
FILTRATION
Details
After filtering out the insolubles
CUSTOM
Type
CUSTOM
Details
the desired compound precipitated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling it to −78° C.
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold hexane (−78° C., 100 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.